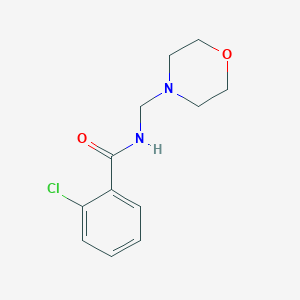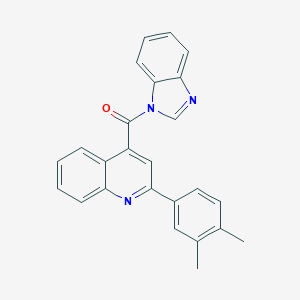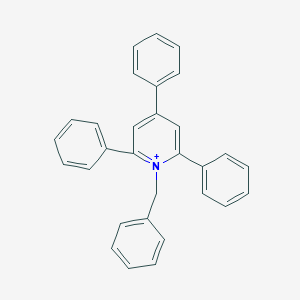![molecular formula C15H13BrN4S B226661 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine, also known as BPTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTI belongs to a class of compounds known as kinase inhibitors, which are molecules that selectively target and inhibit the activity of specific enzymes called kinases. In
科学研究应用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Kinases play a critical role in the development and progression of cancer, and N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has been shown to selectively inhibit the activity of specific kinases that are involved in cancer cell growth and survival. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has also been studied for its potential applications in other areas of research, such as inflammation, neurodegenerative diseases, and infectious diseases.
作用机制
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine works by selectively inhibiting the activity of specific kinases, including the protein kinase CK2 and the oncogenic kinase PIM1. By inhibiting these kinases, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine can disrupt signaling pathways that are critical for cancer cell growth and survival. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has also been shown to have anti-inflammatory effects, which may make it a valuable compound for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine is its selectivity for specific kinases, which allows researchers to study the role of these kinases in cellular processes and disease development. However, one limitation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine is its potential toxicity, which may limit its use in certain experiments. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine, including the development of more selective and potent kinase inhibitors, the identification of new kinases that are involved in disease development, and the exploration of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine's potential applications in other areas of research, such as inflammation and infectious diseases. Additionally, the development of new methods for delivering N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine to specific tissues and cells may increase its therapeutic potential for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine is a valuable compound for scientific research due to its selective inhibition of specific kinases and its potential applications in cancer research and other areas of research. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has been optimized to yield high purity and high yield, making it a valuable tool for studying the role of kinases in cellular processes and disease development. While there are limitations to its use in certain experiments, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine remains a promising compound for future research and therapeutic development.
合成方法
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine involves several steps, including the reaction of 4-bromoaniline with thiosemicarbazide to form the thiazole ring, followed by the reaction of the resulting intermediate with 2,4,6-trimethylpyrimidine-5-carboxaldehyde to form the final product. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
属性
产品名称 |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine |
|---|---|
分子式 |
C15H13BrN4S |
分子量 |
361.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13BrN4S/c1-9-7-10(2)18-14(17-9)20-15-19-13(8-21-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18,19,20) |
InChI 键 |
ZQDIQQXTSQUGAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)